6-Ethynyl-1-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynyl-1-azaspiro[3.3]heptane is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
The synthesis of 1-azaspiro[3.3]heptanes, which includes this compound, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The subsequent reduction of the spirocyclic β-lactam with alane produces 1-azaspiro[3.3]heptane .Molecular Structure Analysis
The molecular weight of this compound is 121.18 . The IUPAC name is this compound and the InChI code is 1S/C8H11N/c1-2-7-5-8(6-7)3-4-9-8/h1,7,9H,3-6H2 .Chemical Reactions Analysis
The key step in the synthesis of 1-azaspiro[3.3]heptanes is a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . This is followed by the reduction of the spirocyclic β-lactam with alane to produce 1-azaspiro[3.3]heptane .Scientific Research Applications
Antioxidant Activity Assessment
The scientific community exhibits significant interest in antioxidants due to their wide-ranging implications in fields such as food engineering, medicine, and pharmacy. Tests like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) are crucial for determining antioxidant activity. These tests, based on the transfer of a hydrogen atom or an electron, are fundamental in analyzing the antioxidant capacity of complex samples. The application of chemical methods, alongside electrochemical methods, enriches the understanding of the mechanisms and kinetics involved in antioxidant processes (Munteanu & Apetrei, 2021).
Pharmaceutical Research with Norbornane Compounds
Norbornanes, closely related to the structural framework of 6-Ethynyl-1-azaspiro[3.3]heptane, have been instrumental in pharmaceutical research. Their distinctive molecular shape and voluminous, bicyclic carbon skeleton make them ideal test molecules for studying structure-activity relationships. This emphasizes the value of these compounds not only as medicaments but also as a key component in drug research, highlighting the significance of structural components like this compound in medicinal chemistry (Buchbauer & Pauzenberger, 1991).
Reaction Pathways in Antioxidant Capacity Assays
Understanding the reaction pathways in antioxidant capacity assays, such as the ABTS•+ radical cation-based assays, is critical for evaluating the antioxidant capacity of substances. This knowledge aids in identifying the specific reactions, such as coupling or oxidation without coupling, which contribute to the total antioxidant capacity of a compound. By delineating these pathways, researchers can assess the specificity and relevance of oxidation products, thereby enhancing the applicability and reliability of these assays in evaluating compounds like this compound (Ilyasov et al., 2020).
Future Directions
1-Azaspiro[3.3]heptanes, including 6-Ethynyl-1-azaspiro[3.3]heptane, have been synthesized, characterized, and validated biologically as bioisosteres of piperidine . This expands the molecular toolbox for medicinal chemists looking to add diverse motifs to their molecules . The motif has appeared in at least 100 research manuscripts, 500 patents, and 7,000 new compounds . The interest from medicinal chemists in 1-azaspiro[3.3]heptane intermediates is growing .
Mechanism of Action
Target of Action
6-Ethynyl-1-azaspiro[3.3]heptane is a bioisostere of piperidine . Piperidine is a common moiety found in over 30 approved drugs
Mode of Action
The mode of action of this compound is likely to be similar to that of piperidine-based drugs, given its bioisosteric nature . Bioisosteres often exhibit similar biological activity due to their structural similarity. They interact with their targets in a similar manner, leading to comparable changes in the target’s function .
Biochemical Pathways
Piperidine and its derivatives are known to interact with various biochemical pathways, particularly those involving neurotransmission .
Pharmacokinetics
The pharmacokinetic properties of 6-Ethynyl-1-azaspiro[3The basicity of the nitrogen atom in 1-azaspiro[33]heptane is nearly identical to that in piperidine , which suggests that it may have similar absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 6-Ethynyl-1-azaspiro[3As a bioisostere of piperidine, it is reasonable to expect that it may produce similar effects, such as modulating the activity of its target proteins .
Properties
IUPAC Name |
6-ethynyl-1-azaspiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-7-5-8(6-7)3-4-9-8/h1,7,9H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGAQMBGPRXXFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC2(C1)CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287287-60-7 |
Source
|
Record name | 6-ethynyl-1-azaspiro[3.3]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.